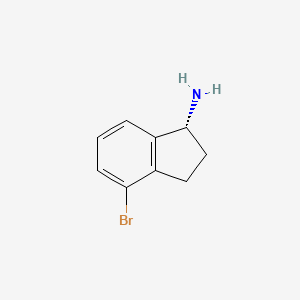

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine

Description

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral secondary amine featuring a bicyclic indene scaffold substituted with a bromine atom at the 4-position. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol (free base) . The compound is commonly utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly for constructing pharmacologically active molecules or ligands in catalysis. The (R)-enantiomer is distinguished by its stereochemistry, which can significantly influence biological activity and binding specificity. The hydrochloride salt form (CAS 1307231-02-2, molecular weight 248.55 g/mol) is often employed to enhance solubility and stability .

Properties

IUPAC Name |

(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGZSXVETDUUMZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Bromination: : The starting material, indene, undergoes bromination at the 4-position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.

Reduction: : The brominated indene is then reduced to the corresponding dihydroindene using hydrogen (H2) in the presence of a palladium (Pd) catalyst.

Amination: : Finally, the dihydroindene undergoes amination to introduce the amine group at the 1-position. This can be achieved using ammonia (NH3) or an amine source under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form the corresponding indenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: : Reduction reactions can be performed to convert the compound to its saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, using sodium azide (NaN3) can replace the bromine with an azide group.

Common Reagents and Conditions

Oxidation: : KMnO4, CrO2Cl2, and heat.

Reduction: : LiAlH4, H2, and Pd catalyst.

Substitution: : NaN3, heat, and polar aprotic solvents.

Major Products Formed

Oxidation: : Indenone derivatives.

Reduction: : Saturated indenamine derivatives.

Substitution: : Azide-substituted indenamine derivatives.

Scientific Research Applications

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: has several applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used to study biological systems and pathways due to its structural similarity to natural compounds.

Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-4-bromo-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

The bromine substituent at the 4-position differentiates this compound from chloro-, fluoro-, and non-halogenated analogs. Key comparisons include:

Key Findings :

Positional Isomerism

The location of substituents on the indene ring critically impacts biological and chemical behavior:

Key Findings :

Stereochemical Considerations

Enantiomeric forms of dihydroinden-amines exhibit divergent pharmacological profiles:

Key Findings :

Functional Derivatives

Derivatization of the amine group expands utility:

Biological Activity

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₉H₈BrN

- Molecular Weight : 248.55 g/mol

- Classification : It is classified as an amine and exists as a hydrochloride salt, which enhances its solubility in water.

The presence of the bromine atom at the 4-position of the indene structure and an amine group are crucial for its biological activity, influencing its interaction with various molecular targets.

The mechanism of action for this compound involves its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The bromine atom and amine group facilitate binding to these targets, leading to various biochemical effects. Specific pathways and molecular targets remain under investigation but indicate potential roles in neuropharmacology and other therapeutic areas.

Neuropharmacological Effects

Research indicates that this compound may influence mood and behavior through its interactions with serotonin receptors and monoamine oxidase. These interactions suggest a role in modulating conditions such as depression and anxiety.

Antimicrobial Activity

The compound has shown promising results in antimicrobial activity. In studies involving various alkaloids, derivatives similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like S. aureus and E. coli .

Study 1: Antibacterial Activity

A study examining the antibacterial properties of compounds related to (R)-4-bromo-2,3-dihydro-1H-inden-1-amines found that compounds with similar structural features exhibited strong inhibition against bacterial strains. The addition of electron-withdrawing groups like bromine enhanced antibacterial activity significantly .

| Compound | MIC (mg/mL) | Activity against |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | S. aureus |

| Compound C | 0.039 | C. albicans |

Study 2: Neuropharmacological Effects

In a neuropharmacological study, (R)-4-bromo-2,3-dihydro-1H-inden-1-amines were evaluated for their effects on neurotransmitter systems. The findings suggested that these compounds could potentially serve as candidates for treating mood disorders due to their ability to modulate serotonin pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.